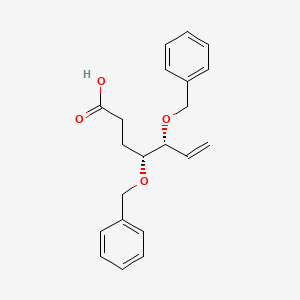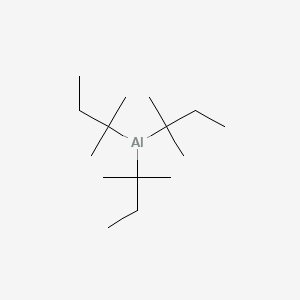![molecular formula C19H21ClSi B12580569 Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 596098-31-6](/img/structure/B12580569.png)
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is a chemical compound known for its unique structure and properties It contains a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic moiety derived from naphthalene and cyclohexadiene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a suitable naphthalene derivative with a silicon-containing reagent. One common method involves the use of chlorodimethylsilane as the silicon source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The organic moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanol, siloxane, or silazane derivatives.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the design of silicon-based drugs and biomaterials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its organic moiety. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(dimethyl){[(1R)-1-(phenyl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Chloro(dimethyl){[(1R)-1-(anthracen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Chloro(dimethyl){[(1R)-1-(biphenyl-4-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
Uniqueness
Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
596098-31-6 |
|---|---|
Fórmula molecular |
C19H21ClSi |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
chloro-dimethyl-[[(1R)-1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl]methyl]silane |
InChI |
InChI=1S/C19H21ClSi/c1-21(2,20)15-19(13-6-3-7-14-19)18-12-8-10-16-9-4-5-11-17(16)18/h3-13H,14-15H2,1-2H3/t19-/m1/s1 |
Clave InChI |
HEMNZGUMFFDNNX-LJQANCHMSA-N |
SMILES isomérico |
C[Si](C)(C[C@@]1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
SMILES canónico |
C[Si](C)(CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)

![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)


![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)



![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)

